molecular formula C20H30O5 B5111159 Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B5111159
M. Wt: 350.4 g/mol
InChI Key: UFMMPVIJUUKMHZ-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a 2,3-dimethylphenoxy group through a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide. The general reaction conditions include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heat in the presence of a suitable catalyst.

Major Products Formed

    Alkylation: α-Substituted malonic esters.

    Hydrolysis: Corresponding carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate involves its interaction with molecular targets through its functional groups. The ester moieties can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenoxy group may also interact with specific receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)12-8-7-9-14-25-18-13-10-11-15(3)16(18)4/h10-11,13,17H,5-9,12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMMPVIJUUKMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC(=C1C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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